molecular formula C12H16ClNO4 B14301514 4-Pyridin-4-ylheptanedioic acid;hydrochloride CAS No. 113050-03-6

4-Pyridin-4-ylheptanedioic acid;hydrochloride

Cat. No.: B14301514
CAS No.: 113050-03-6
M. Wt: 273.71 g/mol
InChI Key: AOINMNQWIDULOU-UHFFFAOYSA-N
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Description

4-Pyridin-4-ylheptanedioic acid;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes a pyridine ring attached to a heptanedioic acid moiety, and it is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-ylheptanedioic acid;hydrochloride typically involves the formation of the pyridine ring followed by the attachment of the heptanedioic acid group. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The resulting dihydropyridine is then oxidized to form the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of Grignard reagents. These methods ensure high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-4-ylheptanedioic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

4-Pyridin-4-ylheptanedioic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridin-4-ylheptanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridin-4-ylheptanedioic acid;hydrochloride is unique due to its specific structure, which combines the properties of pyridine with the functional groups of heptanedioic acid.

Properties

CAS No.

113050-03-6

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

4-pyridin-4-ylheptanedioic acid;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c14-11(15)3-1-9(2-4-12(16)17)10-5-7-13-8-6-10;/h5-9H,1-4H2,(H,14,15)(H,16,17);1H

InChI Key

AOINMNQWIDULOU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CCC(=O)O)CCC(=O)O.Cl

Origin of Product

United States

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